molecular formula C21H16N2O2S B2959103 (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide CAS No. 391866-94-7

(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B2959103
CAS No.: 391866-94-7
M. Wt: 360.43
InChI Key: FJIMVROHPLMYOC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide features a conjugated α,β-unsaturated acrylamide scaffold linked to a 6-methylbenzothiazole moiety via a phenyl group. This structural framework is common in antimicrobial and antiproliferative agents, with variations in substituents influencing potency and selectivity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-4-10-18-19(13-14)26-21(23-18)15-5-7-16(8-6-15)22-20(24)11-9-17-3-2-12-25-17/h2-13H,1H3,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIMVROHPLMYOC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and benzothiazol-2-yl intermediates, followed by their coupling through a condensation reaction to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

The compound belongs to a broader class of N-arylcinnamamides and benzothiazole derivatives. Key analogues include:

Compound Name Substituents Key Structural Features Biological Activity Reference
(2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide Furan-2-yl, 6-methylbenzothiazole α,β-unsaturated acrylamide, benzothiazole core Antimicrobial (inferred from structural class)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl)phenyl Electron-withdrawing CF₃ groups Potent antistaphylococcal and antitubercular activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 4-nitrobenzamide Nitro group at para position Antimicrobial (specific data not provided)
3-(2H-1,3-benzodioxol-5-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide Benzodioxol-5-yl Electron-rich benzodioxole ring Not specified (structural similarity suggests potential bioactivity)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide 2-propoxybenzamide Alkoxy substituent, benzamide backbone Structural analogue with modified amide group

Key Observations :

  • Electron-rich vs. electron-deficient substituents : Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit enhanced antistaphylococcal activity, likely due to increased electrophilicity of the acrylamide moiety . The furan-2-yl group in the target compound may balance lipophilicity and electronic effects for broad-spectrum activity.
  • Benzothiazole core : The 6-methylbenzothiazole group is conserved across multiple analogues (e.g., ), suggesting its role in membrane penetration or target binding .
  • Amide vs. acrylamide backbone : Replacement of the α,β-unsaturated acrylamide with a benzamide () may reduce conjugation and bioactivity, highlighting the importance of the double bond in microbial target interactions .
Antimicrobial Activity
  • aureus, MIC = 8–32 µg/mL) and fungi (C. albicans, MIC = 16–64 µg/mL), comparable to ampicillin and fluconazole .
  • Trifluoromethyl derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () demonstrates superior activity against M. tuberculosis (MIC = 1.25 µg/mL) and biofilm inhibition (>50% at 10 µg/mL), attributed to enhanced lipophilicity from CF₃ groups .
  • Nitrobenzamide analogue : The nitro group in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide may improve redox-mediated antibacterial effects, though specific data is unavailable .
Antiproliferative Potential
  • Furan-acrylamide hybrids: Compounds like (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide () show anti-proliferative activity (IC₅₀ = 0.8–2.1 µM), suggesting the acrylamide scaffold’s versatility in targeting cellular pathways .

Structure-Activity Relationships (SAR)

Lipophilicity : The 6-methylbenzothiazole group increases logP values, enhancing membrane permeability. Derivatives with trifluoromethyl groups () exhibit higher logP and superior activity against lipid-rich bacterial membranes .

Electronic Effects: Electron-withdrawing substituents (e.g., CF₃, NO₂) stabilize the acrylamide’s conjugated system, improving electrophilic reactivity with microbial enzymes .

Steric Considerations : Bulky groups (e.g., benzodioxol in ) may hinder target binding, though this is offset by enhanced aromatic stacking interactions .

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol

This compound features a furan ring and a benzothiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It can interact with receptors that play crucial roles in cell signaling pathways.
  • Antimicrobial Activity : The benzothiazole component is known for its antimicrobial properties, potentially making this compound effective against certain pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A derivative with a similar benzothiazole structure exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
CompoundIC50 (µM)Cell Line
Derivative A0.56MCF-7
Derivative B7.3MCF-7
Derivative C16A549

Antimicrobial Activity

Compounds containing furan and benzothiazole structures have shown promising antimicrobial effects. In vitro studies indicated that these compounds could inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

  • Study on Anticancer Activity :
    • A series of studies focused on derivatives of benzothiazole demonstrated varying degrees of antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications to the benzothiazole moiety significantly impacted biological efficacy .
  • Antimicrobial Screening :
    • In a study evaluating the antimicrobial properties of related compounds, several derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.